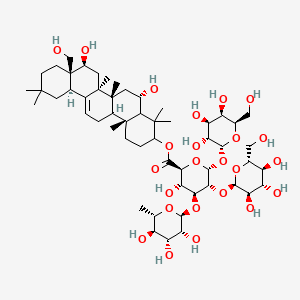
Macrophyllicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Macrophyllicin is a natural product found in Primula macrophylla with data available.
Applications De Recherche Scientifique
Isolation and Structural Determination
Macrophyllicin, a triterpenoid saponin, has been isolated from the methanolic extract of Primula macrophylla. Its structure was identified as 3-O-[alpha-L-rhamnopyranosyl-(1-->2)-beta-D-glucopyranosyl-(1-->2)-beta-D-galactopyranosyl-(1-->2)-beta-D-glucuronopyranosyl]-6 beta,16 alpha,28-trihydroxy-olean-12-ene. This discovery provided insight into the potential biochemical and pharmacological properties of macrophyllicin (Ahmad, Shah, Mohammad, & Baqai, 1993).
Pharmacokinetic and Pharmacogenetic Aspects
Research into the pharmacokinetics and pharmacogenetics of macrophyllicin, especially in relation to its interactions and effects on the body, is crucial. Studies on similar compounds have shown that genetic variability can significantly impact the transport and metabolism of macrolides, potentially affecting their efficacy and safety. Understanding these aspects is essential for developing personalized medical treatments and dosages (Skryabina et al., 2022).
Resistance Mechanisms
The emergence of resistance to macrolides, including macrophyllicin, is a critical area of study. Resistance mechanisms, particularly in pathogens, involve alterations in drug efflux, drug inactivation, or changes in the drug target site. Understanding these mechanisms is crucial for developing new derivatives of macrophyllicin that can overcome resistance and maintain therapeutic effectiveness (Vester & Douthwaite, 2001).
Immunomodulatory and Anti-Inflammatory Properties
Macrolides, including macrophyllicin, exhibit immunomodulatory and anti-inflammatory properties. These effects are particularly relevant in the treatment of chronic pulmonary disorders, cystic fibrosis, asthma, and bronchiectasis. Understanding the molecular mechanisms behind these properties could lead to novel therapeutic applications for macrophyllicin in managing inflammatory diseases (Friedlander & Albert, 2010).
Propriétés
Numéro CAS |
149474-93-1 |
|---|---|
Nom du produit |
Macrophyllicin |
Formule moléculaire |
C54H88O24 |
Poids moléculaire |
1121.274 |
Nom IUPAC |
[(5S,6aR,6bS,8S,8aS,12aR,14bR)-5,8-dihydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] (2S,3S,4S,5R,6R)-3-hydroxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C54H88O24/c1-21-30(60)33(63)36(66)45(71-21)75-40-39(69)41(76-48(78-47-38(68)35(65)32(62)26(19-56)73-47)42(40)77-46-37(67)34(64)31(61)25(18-55)72-46)44(70)74-29-11-12-51(6)27-10-9-22-23-15-49(2,3)13-14-54(23,20-57)28(59)17-52(22,7)53(27,8)16-24(58)43(51)50(29,4)5/h9,21,23-43,45-48,55-69H,10-20H2,1-8H3/t21-,23+,24-,25+,26+,27?,28-,29?,30-,31+,32-,33+,34-,35-,36+,37+,38+,39-,40-,41-,42+,43?,45-,46+,47+,48+,51+,52+,53+,54+/m0/s1 |
Clé InChI |
CDYAORBMMPRWHL-XOJINRSKSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)C(=O)OC5CCC6(C7CC=C8C9CC(CCC9(C(CC8(C7(CC(C6C5(C)C)O)C)C)O)CO)(C)C)C)O)O)O)O |
Synonymes |
macrophyllicin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



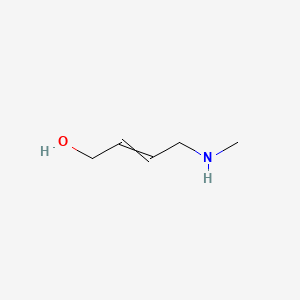
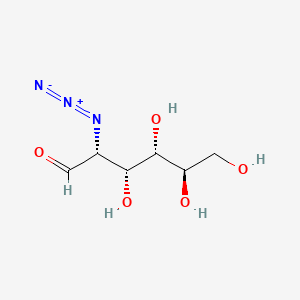
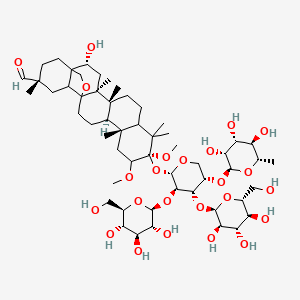
![7-(2,2-Diphenylvinyl)-4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B583173.png)
![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(6-hydroxy-1-triethylsilyloxyhexyl)imidazolidin-2-one](/img/structure/B583177.png)
![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(1-hydroxy-6-phenylmethoxyhexyl)imidazolidin-2-one](/img/structure/B583178.png)
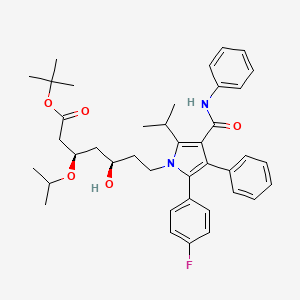
![N-[(3S)-2-oxothiolan-3-yl]butanamide](/img/structure/B583181.png)
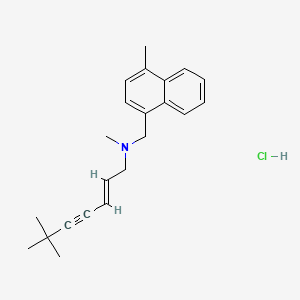
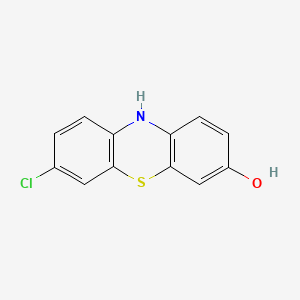
![6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B583188.png)
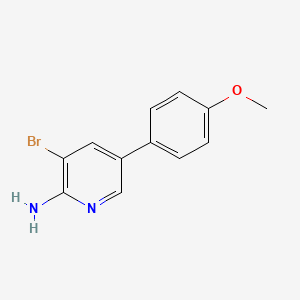
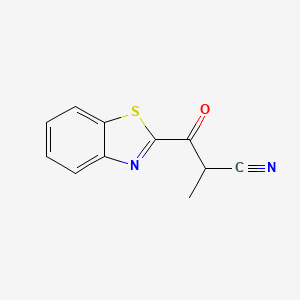
![(E,E,E)-[(12-Bromo-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy]methyl]benzene](/img/structure/B583193.png)